4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-tert-butyl-6-chloro-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c1-10(2,3)7-6-8(11)13-9(12-7)14(4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDSKQOEXFVPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of tert-butyl and Chloro Groups: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides, while the chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylation: The N,N-dimethylation of the pyrimidine ring can be achieved using dimethylamine or other methylating agents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The chloro group at position 6 undergoes palladium-catalyzed cross-coupling with aryl boronic acids, enabling the introduction of diverse aromatic or heteroaromatic groups. This reaction is pivotal in medicinal chemistry for generating derivatives with enhanced bioactivity.
Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the chloro group under basic conditions.
Key Observation : Steric hindrance from the tert-butyl group at position 4 slows substitution at adjacent positions but enhances regioselectivity at position 6.
Oxidation and Reduction Reactions
The dimethylamino and tert-butyl groups influence redox behavior:
Oxidation
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N-Oxide Formation : Treatment with m-CPBA in dichloromethane oxidizes the pyrimidine nitrogen to form an N-oxide .
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Side-Chain Oxidation : The tert-butyl group resists oxidation under standard conditions (e.g., KMnO₄, H₂O₂).
Reduction
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Chloro to Methyl : Hydrogenation over Pd/C in ethanol reduces the chloro group to methyl, yielding 4-(tert-butyl)-6-methyl-N,N-dimethylpyrimidin-2-amine (85% yield).
Microwave-Assisted Functionalization
Microwave irradiation accelerates coupling and substitution reactions, improving efficiency:
| Reaction Type | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Amination | DMF, 110°C, Pd(OAc)₂, Xantphos | 30 min | 53% | |
| Suzuki Coupling | DME/H₂O, 100°C, Pd(PPh₃)₄ | 1 h | 68% |
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 250°C without melting.
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Hydrolytic Stability : Resistant to hydrolysis under acidic (pH 2–4) and neutral conditions but degrades slowly in basic media (pH > 10).
Scientific Research Applications
Medicinal Chemistry
Synthesis and Intermediate Use
4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine serves as an intermediate in synthesizing various pharmaceutical compounds. Its structural characteristics allow it to participate in substitution reactions that yield different biologically active derivatives. Research has shown that this compound exhibits significant enzyme inhibition properties, making it a candidate for developing new therapeutic agents.
Case Study: Enzyme Inhibition
Studies have demonstrated that this compound can modulate enzyme activity, potentially leading to therapeutic effects in diseases where enzyme regulation is critical. For instance, its interaction with specific kinases has been explored for developing cancer treatments.
Polymer Chemistry
Antioxidant Properties
In polymer chemistry, this compound is utilized as an antioxidant additive in polymer formulations. By incorporating this compound during the polymerization process, it helps protect against thermal and oxidative degradation.
Material Testing
Polymers treated with this compound have shown increased stability and longevity under stress conditions. Accelerated aging tests indicate that the addition of this compound significantly enhances the material's resistance to degradation.
| Property | Untreated Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability | Low | High |
| Lifespan | Short | Extended |
| Resistance to Degradation | Poor | Excellent |
Chemical Engineering
Fuel and Lubricant Additive
In chemical engineering, this compound is explored for enhancing the oxidative stability of fuels and lubricants. Its integration into fuel mixtures improves performance by increasing thermal stability and longevity.
Performance Testing
Thermal stability tests have shown that fuels mixed with this compound demonstrate improved efficiency in engines, contributing to safer operational conditions.
Agricultural Science
Agrochemical Development
This compound is investigated for its potential use in developing more effective agrochemicals such as herbicides and insecticides. Its synthesis as an active ingredient or synergist in agrochemical formulations has been noted for improving efficacy against pests while reducing environmental impact.
Efficacy Trials
Preliminary studies indicate that formulations containing this compound exhibit higher effectiveness in controlling agricultural pests compared to traditional chemicals. This suggests a promising avenue for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl and chloro groups can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0)
- Structure: Chloro at position 6, dimethylamino at position 4 (vs. position 2 in the target compound).
- Molecular Weight : 194.28 g/mol (vs. 213.71 g/mol for the target) .
- Implications: The positional isomerism alters electronic distribution and steric hindrance.
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)-N-methylpyrimidin-2-amine (Compound 5)
- Structure: Bromophenyl and chloroquinoline substituents replace the tert-butyl group.
- Activity : Demonstrated moderate anticancer activity in preliminary assays .
- Comparison : The bromophenyl group enhances π-π stacking but reduces solubility compared to the tert-butyl group .
Thieno[3,2-d]pyrimidin-2-amine Derivatives ()
- Examples: 4-(Azetidin-1-yl)-N-(tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (6i) N-(tert-Butyl)-4-(piperidin-1-yl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (6k)
- Activity : These compounds exhibit antiplasmodial activity with improved intestinal permeability due to tertiary amine groups .
- Comparison: The thienopyrimidine core in these analogs differs from the pyrimidine core of the target compound, but the shared tert-butyl and dimethylamino groups suggest similar pharmacokinetic profiles .
Pyrimidine Derivatives with Selenadiazole/Thiadiazole Substituents ()
- Examples: 4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine (Binding Energy: -8.116 kcal/mol, RMSD: 0.9263) 4-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine (Binding Energy: -7.739 kcal/mol)
- Activity : Selenadiazole-containing compounds showed superior antiangiogenic activity due to lower binding energy and higher stability .
- Comparison : The target compound lacks selenadiazole/thiadiazole moieties, which are critical for high binding affinity in these analogs. However, its tert-butyl group may compensate by improving hydrophobic interactions .
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|
| Target Compound | 213.71 | ~2.5 (estimated) |
| 6-Chloro-N,N-dimethylpyrimidin-4-amine | 194.28 | ~1.8 |
| Selenadiazole Derivative () | 355.23 | ~3.1 |
Key Findings and Limitations
- Structural Insights : The tert-butyl group distinguishes the target compound from smaller or more polar analogs, impacting both steric and electronic properties.
- Biological Potential: While direct activity data are lacking, analogs with similar substituents (e.g., dimethylamino, chloro) show promise in anticancer and antiangiogenic contexts .
- Limitations : Empirical data on the target compound’s binding energy, solubility, and toxicity are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and agrochemical applications. This compound's unique structure, characterized by a tert-butyl group and a chloro substituent, enhances its interaction with various biological targets, leading to potential therapeutic effects.
- Molecular Formula : C₁₁H₁₄ClN₃
- Molecular Weight : Approximately 213.71 g/mol
The presence of the tert-butyl and chloro groups contributes to the compound's lipophilicity and binding affinity towards biological receptors and enzymes, making it an interesting candidate for drug development and enzyme inhibition studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. This mechanism is crucial for its application in therapeutic contexts, particularly in targeting diseases where enzyme modulation is beneficial.
Biological Activity
Research indicates that this compound exhibits potent biological activities:
- Enzyme Inhibition : The compound has shown significant inhibition against various enzymes, which can be pivotal in developing treatments for diseases that involve dysregulated enzyme activity.
- Receptor Binding : It has been observed to bind effectively to specific receptors, enhancing its potential as a pharmacological agent.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Enzyme Inhibition Studies :
- Receptor Binding Affinity :
- Therapeutic Applications :
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | Ethyl instead of tert-butyl | Different alkyl substituent affects solubility |
| 4-(tert-butyl)-6-chloropyrimidine | Lacks dimethylamino group | Simpler structure; potential for different reactivity |
| 2-Amino-4,6-dimethylpyrimidine | No chloro substituent | More basic structure; different biological activity |
This table illustrates how the specific substituents on this compound enhance its chemical reactivity and biological activity compared to related compounds.
Q & A
Q. What are the key considerations for optimizing synthetic routes for 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine?
- Methodological Answer : Begin with a nucleophilic substitution or condensation reaction using tert-butylamine and a chlorinated pyrimidine precursor. Solvent selection (e.g., dichloromethane or DMF) and base choice (e.g., triethylamine) significantly influence yield. Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization, prioritizing solvents like ethyl acetate/hexane mixtures. Optimize stoichiometry to minimize byproducts, such as dimethylamine derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and assess purity (e.g., tert-butyl protons at ~1.3 ppm, dimethylamine singlet at ~3.0 ppm). FT-IR identifies functional groups (e.g., C-Cl stretch ~700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C11H17ClN3: 226.11 g/mol). XRD (if crystalline) resolves spatial arrangements, particularly tert-butyl steric effects on pyrimidine ring planarity .
Q. How can solubility and stability challenges be addressed during experimental design?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) for reactions and non-polar solvents (toluene) for recrystallization. Stabilize against hydrolysis by storing under inert atmosphere (N2/Ar) at –20°C. Use antioxidants (e.g., BHT) in long-term storage if degradation is observed via HPLC .
Advanced Research Questions
Q. How can computational modeling improve reaction design and mechanistic understanding?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., tert-butyl group steric hindrance). Use molecular dynamics simulations to predict solvent effects on reaction pathways. Validate with experimental kinetics (e.g., Arrhenius plots). Tools like Gaussian or ORCA integrate with cheminformatics pipelines for automated parameter optimization .
Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies comparing tert-butyl vs. trifluoromethyl analogs (e.g., ). Use dose-response assays to clarify potency discrepancies. Analyze crystal structures (e.g., dihedral angles in ) to assess target binding geometry. Cross-validate bioactivity in multiple cell lines to rule out model-specific artifacts .
Q. How does the tert-butyl group influence intermolecular interactions in solid-state structures?
- Methodological Answer : Perform single-crystal XRD to quantify steric effects. The tert-butyl group induces non-classical C–H⋯π interactions with pyrimidine rings, stabilizing crystal packing. Compare with methyl or isopropyl analogs to isolate steric vs. electronic contributions. Use Hirshfeld surface analysis to map van der Waals contacts and hydrogen bonds (e.g., N–H⋯Cl in ) .
Q. What advanced methods detect trace impurities or degradation products?
- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to identify chlorinated byproducts. Use 2D NMR (HSQC, HMBC) to assign impurity structures. For stability studies, stress-test under heat/light/humidity and analyze via accelerated solvent degradation (ASD) protocols .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s enzymatic inhibition efficacy?
- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cofactors). Test against purified enzymes (e.g., kinases, cytochrome P450 isoforms) vs. cell lysates to isolate direct vs. indirect effects. Use isothermal titration calorimetry (ITC) to measure binding affinity (KD) and compare with literature values. Investigate stereochemical purity, as enantiomeric impurities may skew results .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
